molecular formula C21H27N5O4 B12214695 (3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridin e-4,4'-piperidine]-10-ylethyl)carboxamide

(3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridin e-4,4'-piperidine]-10-ylethyl)carboxamide

Cat. No.: B12214695
M. Wt: 413.5 g/mol
InChI Key: KZVICSQLCMHBQG-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a spirocyclic system, which is known for its stability and rigidity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide typically involves multiple steps. The process begins with the preparation of the spirocyclic intermediate, which is then coupled with the 3,4-dimethoxyphenyl group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as a drug candidate, particularly in targeting specific receptors or enzymes.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,4-dimethoxyphenyl)-N-(2-oxo-2-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-10-ylethyl)carboxamide apart is its spirocyclic structure, which provides enhanced stability and rigidity

Properties

Molecular Formula

C21H27N5O4

Molecular Weight

413.5 g/mol

IUPAC Name

3,4-dimethoxy-N-(2-oxo-2-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethyl)benzamide

InChI

InChI=1S/C21H27N5O4/c1-29-16-4-3-14(11-17(16)30-2)20(28)22-12-18(27)26-9-6-21(7-10-26)19-15(5-8-25-21)23-13-24-19/h3-4,11,13,25H,5-10,12H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

KZVICSQLCMHBQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4)OC

Origin of Product

United States

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